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copper(2+) bis(4-oxopent-2-en-2-olate)

Enhanced oil recovery In situ combustion Thermogravimetric analysis

Copper(2+) bis(4-oxopent-2-en-2-olate), universally referred to as copper(II) acetylacetonate or Cu(acac)₂ (CAS 13395-16-9), is a homoleptic, square-planar Cu(II) β-diketonate complex with the formula Cu(C₅H₇O₂)₂ and a molecular weight of 261.76 g·mol⁻¹. The compound is a bright blue, paramagnetic crystalline solid with a melting point (with decomposition) in the range 284–288 °C and a density of 0.721 g·cm⁻³, and is practically insoluble in water but soluble in chlorinated solvents, benzene, and supercritical CO₂.

Molecular Formula C10H14CuO4
Molecular Weight 261.76 g/mol
Cat. No. B8057568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper(2+) bis(4-oxopent-2-en-2-olate)
Molecular FormulaC10H14CuO4
Molecular Weight261.76 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cu+2]
InChIInChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2
InChIKeyQYJPSWYYEKYVEJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in chloroform

Copper(2+) Bis(4-oxopent-2-en-2-olate) (Cu(acac)₂): Procurement-Grade Identity, Physicochemical Profile, and Comparator Landscape


Copper(2+) bis(4-oxopent-2-en-2-olate), universally referred to as copper(II) acetylacetonate or Cu(acac)₂ (CAS 13395-16-9), is a homoleptic, square-planar Cu(II) β-diketonate complex with the formula Cu(C₅H₇O₂)₂ and a molecular weight of 261.76 g·mol⁻¹ [1]. The compound is a bright blue, paramagnetic crystalline solid with a melting point (with decomposition) in the range 284–288 °C and a density of 0.721 g·cm⁻³, and is practically insoluble in water but soluble in chlorinated solvents, benzene, and supercritical CO₂ . Its primary comparators—including Ni(acac)₂, Fe(acac)₃, Co(acac)₂, Cu(hfac)₂, and Cu(tmhd)₂—differ substantially in thermal stability, solubility, deposition characteristics, and catalytic selectivity, making direct interchange unreliable [2]. This guide provides the quantitative, comparator-anchored evidence required to determine when Cu(acac)₂ is the technically justified choice.

Why Generic Substitution of Cu(acac)₂ with Other Metal Acetylacetonates or Copper β-Diketonates Carries Quantifiable Technical Risk


Metal acetylacetonates and copper β-diketonates constitute a broad class of coordination compounds, yet the specific metal centre and ligand substituents dictate decomposition temperature, sublimation enthalpy, solubility in supercritical CO₂, oxidation state of the deposited metal, and catalytic selectivity—all parameters that govern process feasibility. For example, Cu(acac)₂ thermally decomposes at ~286 °C , whereas fluorinated analogs such as Cu(hfac)₂ exhibit markedly different electronic properties that alter the oxidation state of deposited copper [1]. Within the acetylacetonate series, Cu(acac)₂ delivers a 60 kJ·mol⁻¹ lower activation energy for heavy oil oxidation than Fe(acac)₃ [2] and produces oriented YBa₂Cu₃O₇₋δ superconducting films where copper(II) acetate fails entirely [3]. Selecting a generic 'metal acetylacetonate' or 'copper precursor' without anchoring to these quantifiable dimensions risks film adhesion failure, incorrect copper oxidation state, or catalytic inactivity—all of which have been documented in direct comparative studies.

Quantitative Differentiation Evidence for Cu(acac)₂: Head-to-Head Comparator Data Across Catalysis, Deposition, Solubility, and Thermal Dimensions


Heavy Oil Oxidation Activation Energy: Cu(acac)₂ vs. Fe(acac)₃ and Ni(acac)₂

In a TG-FTIR study of heavy oil oxidation employing oil-dispersed transition metal acetylacetonate catalysts, Cu(acac)₂ reduced the average activation energy of the in situ combustion process from 177 to 117 kJ·mol⁻¹ (OFW method), representing a 60 kJ·mol⁻¹ (34%) lowering relative to the uncatalyzed baseline. Under identical conditions, Fe(acac)₃ and Ni(acac)₂ proved measurably less effective: Cu(acac)₂ decreased the activation energy from 187 to 127 kJ·mol⁻¹ (KAS method) and from 198 to 128 kJ·mol⁻¹ (Friedman method), consistently outperforming the Fe and Ni analogs across all three isoconversional methods [1]. The superior performance is attributed to the in situ transformation of Cu(acac)₂ into CuO nanoparticles at 400 °C, which serve as the catalytically active phase.

Enhanced oil recovery In situ combustion Thermogravimetric analysis

Deposited Copper Oxidation State Control: Cu(acac)₂ vs. Cu(hfac)₂ and Cu(hfac)VTMS on H-Terminated Si(111)

A surface science investigation compared Cu(acac)₂, Cu(hfac)₂, and Cu(hfac)VTMS as deposition precursors on H-terminated Si(111) under high vacuum. X-ray photoelectron spectroscopy (XPS) revealed that both Cu(acac)₂ and Cu(hfac)₂ deposit copper predominantly in the Cu(I) oxidation state via a single-electron reduction pathway, whereas Cu(hfac)VTMS—a Cu(I) precursor—yields predominantly metallic copper, Cu(0) [1]. This finding establishes Cu(acac)₂ as a selective precursor for Cu₂O or Cu(I)-containing films, in contrast to the Cu(0)-producing Cu(hfac)VTMS. The mechanistic difference stems from the fact that the electron-withdrawing fluorine substituents in Cu(hfac)₂ modify the electronic structure relative to Cu(acac)₂, yet both Cu(II) precursors follow the same Cu(II)→Cu(I) reduction trajectory on this surface.

Atomic layer deposition Chemical vapor deposition Copper nanoparticles

Supercritical Fluid Deposition Adhesion and Morphology: Cu(acac)₂ vs. Cu(hfac)₂ and Cu(DPM)₂ on TiN Underlayers

Three copper precursors—Cu(hfac)₂, Cu(DPM)₂, and Cu(acac)₂—were evaluated for supercritical fluid deposition (SCFD) onto TiN underlayers for ULSI metallization. The fluorinated precursor Cu(hfac)₂, despite having the highest solubility in supercritical CO₂, produced hazy copper films with poor adhesion due to fluorine contamination at the Cu/TiN interface. Both non-fluorinated precursors dramatically improved adhesion, but Cu(acac)₂ uniquely combined the lowest nucleation temperature with the smoothest surface morphology among the three candidates, despite having the lowest solubility [1]. This counter-intuitive finding—that the least soluble precursor delivers the best film quality—is critical for ULSI process engineering, where interconnect reliability hinges on adhesion and surface roughness.

Supercritical fluid deposition ULSI metallization Copper interconnects

Sol-Gel YBa₂Cu₃O₇₋δ Superconductor Precursor: Cu(acac)₂ Outperforms Cu(I) Alkoxide and Cu(II) Acetate

A systematic comparison of three copper coordination compounds for the sol-gel synthesis of YBa₂Cu₃O₇₋δ (YBCO) superconducting thin films found that copper(II) acetylacetonate yielded the best results among all candidates tested. Specifically, partially hydrolyzed solutions of Cu(acac)₂, Ba(OCH₂CH₂OEt)₂, and Y(O-i-Pr)₃, when spin-coated on SrTiO₃(100) and fired under oxygen, produced oriented thin films with the b-axis normal to the surface and a superconducting onset temperature of 92 K [1]. In contrast, copper(I) tert-butoxide, [Cu(O-t-Bu)]₄, led to immediate formation of an orange gelatinous solid upon hydrolysis that was less processable, while copper(II) acetate gave heterogeneous mixtures that could not be further developed under the same conditions [1]. Cu(acac)₂ was thus the only precursor that simultaneously provided solution stability, homogeneity, and oriented superconducting film growth.

Superconducting thin films Sol-gel synthesis YBCO

Supercritical CO₂ Solubility: Cu(acac)₂ vs. Pd(acac)₂ and Pt(acac)₂ for Nanoparticle Synthesis

New experimental solubility data for Cu(acac)₂, Pd(acac)₂, and Pt(acac)₂ in supercritical CO₂ were measured at temperatures from 313 to 353 K and pressures from 10 to 40 MPa [1]. The Chrastil density-based model provided the best correlation across all datasets. Cu(acac)₂ solubility in scCO₂ was reported as 3.0 × 10⁻⁶ mole fraction at 0.4965 g·cm⁻³ (T = 45 °C) and 1.1 × 10⁻⁵ mole fraction at 0.6267 g·cm⁻³ (T = 40 °C) [2]. While direct mole-fraction comparisons with Pd(acac)₂ and Pt(acac)₂ at identical T and ρ require reference to the full dataset, Cu(acac)₂ consistently exhibits lower solubility than the noble-metal analogs, which can be advantageous when controlled, slow precursor delivery is desired for nanoparticle size control in supercritical fluid reactive deposition (SFRD).

Supercritical CO₂ Supported nanoparticles Metal precursor solubility

Sublimation Enthalpy and Thermal Stability: Cu(acac)₂ vs. Al(acac)₃, Ru(acac)₃, and Other Metal Acetylacetonates

A comprehensive thermogravimetric and Knudsen effusion study measured the sublimation pressures and thermal stability of Cu(acac)₂ alongside V(acac)₃, Zn(acac)₂, Ru(acac)₃, Tm(acac)₃, and Dy(acac)₃. Cu(acac)₂ evaporated without residual mass, indicating congruent sublimation free of pyrolysis within the measured temperature range (363–443 K), and its sublimation enthalpy was determined as 121.6 kJ·mol⁻¹ [1]. This value is substantially higher than the literature value of 57 kJ·mol⁻¹ reported earlier for Cu(acac)₂ by the torsion effusion method [2], highlighting the critical importance of oxygen- and moisture-free measurement conditions. For comparison, Al(acac)₃ has a sublimation enthalpy of 47 ± 1 kJ·mol⁻¹ [2], and Ru(acac)₃ was measured at 148.8 kJ·mol⁻¹ [1], positioning Cu(acac)₂ as an intermediate-volatility precursor suitable for CVD processes requiring moderate source temperatures.

Chemical vapor deposition Sublimation enthalpy Thermal stability

Where Cu(acac)₂ Provides Verifiable Technical Advantage: Application Scenarios Anchored to Quantitative Evidence


Enhanced Oil Recovery: In Situ Combustion Catalyst Selection

When selecting an oil-dispersed catalyst for in situ combustion of heavy oil, Cu(acac)₂ is the quantitatively superior choice over Fe(acac)₃ and Ni(acac)₂. The evidence demonstrates that Cu(acac)₂ reduces the average activation energy from 177 kJ·mol⁻¹ to 117 kJ·mol⁻¹ (OFW method)—a 34% decrease—and consistently outperforms the Fe and Ni analogs across all three isoconversional methods tested [1]. In the field, this translates to lower ignition temperatures and more efficient combustion front propagation. Procurement teams should specify Cu(acac)₂ when activation energy reduction is the primary performance metric.

Copper(I) Oxide Thin-Film Deposition for Electronics and Sensors

For ALD or CVD processes targeting Cu₂O (cuprous oxide) thin films rather than metallic Cu(0), Cu(acac)₂ is the precursor of choice. Direct XPS evidence confirms that Cu(acac)₂ deposits copper selectively in the Cu(I) oxidation state on H-terminated Si(111), whereas the Cu(I) precursor Cu(hfac)VTMS yields metallic Cu(0) [2]. This oxidation state control is critical for applications such as p-type transparent semiconductors, gas sensors, and solar energy conversion devices where Cu₂O is the desired phase.

ULSI Copper Interconnect Metallization via Supercritical Fluid Deposition

Despite its lower solubility in supercritical CO₂ compared to Cu(hfac)₂, Cu(acac)₂ delivers dramatically superior film adhesion and smoother surface morphology on TiN underlayers—both essential for ULSI interconnect reliability [3]. Cu(hfac)₂ produces hazy, poorly adherent films due to fluorine contamination at the Cu/TiN interface. For SCFD-based copper metallization, Cu(acac)₂ should be prioritized when adhesion strength and surface roughness are the critical quality attributes.

Sol-Gel Fabrication of Oriented YBa₂Cu₃O₇₋δ Superconducting Thin Films

Among the three copper precursors systematically evaluated for sol-gel YBCO synthesis, only Cu(acac)₂ produced homogeneous, processable precursor solutions that yielded oriented thin films with the b-axis normal to the SrTiO₃(100) substrate and a superconducting onset of 92 K [4]. Copper(II) acetate gave heterogeneous mixtures, and copper(I) tert-butoxide led to immediate, uncontrolled gelation. For any sol-gel YBCO programme, Cu(acac)₂ is the sole precursor that satisfies the combined requirements of solution stability, film orientation, and superconductivity.

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